Mono-POC Methyl Tenofovir is a derivative of Tenofovir, a nucleotide analog reverse transcriptase inhibitor primarily utilized in the treatment of human immunodeficiency virus and hepatitis B infections. This compound exhibits significant antiviral properties and is integral to various antiretroviral therapies. Mono-POC Methyl Tenofovir is characterized by its specific chemical structure, which includes a protective group that enhances its stability and bioavailability compared to other derivatives of Tenofovir .
Mono-POC Methyl Tenofovir can be classified as an antiviral agent, specifically targeting the reverse transcriptase enzyme associated with HIV. It is synthesized from acyclic precursors through complex chemical reactions, making it a vital compound in pharmaceutical research and development . Its systematic classification falls under the category of phosphonic acid derivatives, which are known for their role in inhibiting viral replication.
The synthesis of Mono-POC Methyl Tenofovir involves several steps, typically starting from diaminomalononitrile and other acyclic precursors. One common synthetic route includes:
The industrial production of Mono-POC Methyl Tenofovir often employs optimized reaction conditions to maximize yield and purity. Techniques such as flow chemistry may be utilized to enhance efficiency and reduce the necessity for intermediate workups, thereby streamlining the synthesis process .
The molecular formula for Mono-POC Methyl Tenofovir is , with a molecular weight of approximately 403.33 g/mol. The compound can be represented by the following structural formula:
The compound features multiple stereocenters, leading to a mixture of diastereomers. This complexity necessitates careful characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Mono-POC Methyl Tenofovir participates in various chemical reactions, including:
The specific conditions under which these reactions occur can significantly influence the products formed. For instance, oxidation may yield different derivatives based on the choice of oxidizing agent and reaction environment .
Mono-POC Methyl Tenofovir functions primarily as an inhibitor of HIV reverse transcriptase. Upon administration, it is converted into its active form, which competes with natural nucleotides during viral replication, effectively halting the process.
The pharmacokinetics of Mono-POC Methyl Tenofovir indicate that it has improved membrane permeability compared to its parent compound, contributing to its efficacy as an antiviral agent .
Mono-POC Methyl Tenofovir is typically a solid at room temperature with a melting point that varies depending on purity and formulation. It is soluble in organic solvents but has limited solubility in water.
Key chemical properties include:
Relevant data on these properties are essential for understanding its behavior in biological systems and during pharmaceutical formulation .
Mono-POC Methyl Tenofovir has diverse applications across several fields:
Mono-POC Methyl Tenofovir is characterized by the molecular formula C₁₅H₂₄N₅O₇P, distinguishing it from the more commonly referenced Mono-POC Tenofovir (C₁₄H₂₂N₅O₇P). This structural difference arises from the replacement of the isopropoxycarbonyloxymethyl group with a methoxy moiety at the phosphonate ester position [8]. The compound has a molecular weight of 417.35 g/mol, as confirmed by analytical data from chemical suppliers [8].
Stereochemically, the compound features two chiral elements:
Commercial sources typically supply Mono-POC Methyl Tenofovir as a mixture of diastereomers due to the stereogenic phosphorus center formed during esterification [8]. This diastereomerism influences physicochemical properties such as solubility and metabolic stability, though experimental data on individual diastereomers remain limited in public literature.
Table 1: Structural Features of Mono-POC Methyl Tenofovir
Property | Specification |
---|---|
Molecular Formula | C₁₅H₂₄N₅O₇P |
Molecular Weight | 417.35 g/mol |
Key Functional Groups | Adenine ring, methylphosphonate ester, carbonate |
Chiral Centers | Carbon (R-configuration), Phosphorus (prochiral) |
Commercial Form | Mixture of diastereomers |
The systematic IUPAC name for Mono-POC Methyl Tenofovir is:((((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(methoxy)phosphoryl)oxy)methyl isopropyl carbonate [8]. This name reflects:
Common synonyms include:
The term "Methyl" explicitly denotes the methoxyphosphonate substitution, distinguishing it from the isopropoxycarbonyloxymethyl (POC) group in standard Mono-POC Tenofovir.
Table 2: Official and Commercial Synonyms
Nomenclature Type | Name | Source |
---|---|---|
IUPAC Name | ((((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(methoxy)phosphoryl)oxy)methyl isopropyl carbonate | Chemicea Pharma [8] |
Pharmacopeial Designation | Tenofovir Disoproxil Fumarate IP Impurity B | Supplier Data [8] |
Research Synonym | Mono-POC Methyl PMPA | Chemical Vendors [5] |
Mono-POC Methyl Tenofovir holds the distinct CAS Registry Number 1246812-16-7, setting it apart from its structural analog Mono-POC Tenofovir (CAS 211364-69-1) [5] [8]. This differentiation is critical for:
Isomeric Differentiation:
Diastereomerism:Both compounds exhibit diastereomerism due to chiral centers. Commercial Mono-POC Methyl Tenofovir is typically supplied as a non-resolved mixture of phosphorus diastereomers, as noted by suppliers like Chemicea Pharma [8]. This contrasts with the single-diastereomer requirements for active pharmaceutical ingredients, underscoring its role as an impurity reference standard.
Regulatory Significance:The CAS number 1246812-16-7 is exclusively linked to the methyl ester variant in pharmacopeial contexts, where it is designated as Tenofovir Disoproxil Fumarate IP Impurity B [8]. This impurity profile is monitored in drug manufacturing to ensure tenofovir disoproxil fumarate product quality.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8